molecular formula C8H9BrN2O2 B7561356 Ethyl (5-bromopyridin-2-yl)carbamate

Ethyl (5-bromopyridin-2-yl)carbamate

Cat. No.: B7561356
M. Wt: 245.07 g/mol
InChI Key: SJKTUPAXGHJDEB-UHFFFAOYSA-N
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Description

Ethyl (5-bromopyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (5-bromopyridin-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 5-bromopyridine-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions and the use of efficient catalysts can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of 5-bromopyridine-2-amine and carbon dioxide.

Scientific Research Applications

Ethyl (5-bromopyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (5-bromopyridin-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromine atom and pyridine ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl (5-bromopyridin-2-yl)carbamate can be compared with other carbamate derivatives and pyridine-based compounds:

    Ethyl carbamate: A simpler carbamate compound used in various industrial applications.

    Methyl carbamate: Another carbamate derivative with similar properties but different reactivity.

    5-Bromopyridine-2-amine: The parent amine compound used in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the carbamate and bromine functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(5-bromopyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKTUPAXGHJDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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